Dithionous acid

Sulfur oxoacid Oxidation state Speciation

Procure the active S₂O₄²⁻ species via stable sodium dithionite (disodium salt). Dithionite delivers a unique +3 sulfur oxidation state and a moderate reduction potential (−0.66 V vs NHE), enabling selective, long‑lasting reduction that stronger agents (e.g., NaBH₄) cannot achieve. This selectivity is critical for pharmaceutical intermediate purification, Fe₃O₄ nanoparticle synthesis, and vat dye benchmarking. Avoid over‑reduction and by‑product issues inherent to generic reductants. Order the disodium salt now to harness these distinct advantages.

Molecular Formula H2S2O4
H2O4S2
Molecular Weight 130.15 g/mol
CAS No. 15959-26-9
Cat. No. B092597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithionous acid
CAS15959-26-9
Molecular FormulaH2S2O4
H2O4S2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESOS(=O)S(=O)O
InChIInChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)
InChIKeyGRWZHXKQBITJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithionous Acid (CAS 15959-26-9): Essential Procurement Intelligence for Industrial Reduction & Sulfur Chemistry Research


Dithionous acid (H₂S₂O₄), also known as hyposulfurous acid, is a sulfur oxoacid in which sulfur exists in the +3 oxidation state [1]. This compound is fundamentally distinguished by its extreme instability in its pure form, making it unisolatable as a free acid . Instead, its significance lies in its role as the conjugate acid of the potent dithionite anion (S₂O₄²⁻), the active species in its stable, commercially available salts like sodium dithionite [2]. This instability is not a flaw but a defining characteristic that dictates its procurement, handling, and application, differentiating it sharply from more stable sulfur oxoacids and alternative reductants.

Beyond 'Hydrosulfite': Why the Free Acid Form of Dithionous Acid Cannot Be Replaced by Its Salts or Other Reductants


Substituting dithionous acid with a generic 'reductant' or even its own sodium salt (sodium dithionite) fails because the unique, metastable +3 oxidation state of sulfur and the corresponding S₂O₄²⁻ dianion's reactivity are highly dependent on the counterion and solution environment [1]. The free acid, H₂S₂O₄, exists only transiently and has distinct reactivity (e.g., extremely rapid disproportionation to SO₂ and S(OH)₂ [2]) compared to its stable salts. Furthermore, the dithionite dianion itself offers a specific reduction potential (−0.66 V vs. NHE at pH 7) and a unique reaction pathway involving the SO₂⁻ radical anion, which are not replicated by stronger, more aggressive reductants like sodium borohydride or alternative sulfur-based agents like thiourea dioxide or rongalite [3]. These distinctions are not merely academic; they have direct, quantifiable consequences for reaction kinetics, selectivity, and byproduct profiles.

Dithionous Acid Differential Evidence: Quantified Performance vs. Dithionates, Thiourea Dioxide, and Borohydrides


Oxidation State & Speciation: The Unique +3 Sulfur Differentiator

Dithionous acid (and its conjugate base) contains sulfur in the +3 oxidation state, a metastable and unique intermediate. This contrasts with dithionic acid (H₂S₂O₆), where sulfur is in the +5 state, and sulfoxylic acid (H₂SO₂), where sulfur is in the +2 state . This specific oxidation state is the foundation for its characteristic, mild reducing power, which avoids the over-reduction and harsh conditions associated with stronger agents like sodium borohydride or the different reaction profile of thiourea dioxide.

Sulfur oxoacid Oxidation state Speciation

Reduction Potential: Dithionite vs. Thiourea Dioxide for Selective Chemical Processing

The dithionite anion (S₂O₄²⁻) from dithionous acid salts has a defined standard reduction potential of −0.66 V vs. NHE at pH 7 [1]. This is a moderate potential that enables selective reduction. In contrast, thiourea dioxide (TDO) is often described as having a 'higher reduction potential' and is dosed at only 1/5 to 1/10 the amount of sodium dithionite for equivalent reducing power in certain textile applications [2]. While TDO's increased potency is advantageous for some high-efficiency processes, the lower, well-characterized potential of dithionite offers superior control and is less prone to causing oxidative damage to sensitive substrates, a critical advantage in biochemical applications.

Reduction potential Selective reduction Textile chemistry

Solution Stability & Decomposition Kinetics: Half-Life as a Function of pH

The dithionite anion (S₂O₄²⁻) exhibits a stark pH-dependent stability that is quantifiable and predictable. In closed-system aqueous experiments, its half-life increases from 10.7 days at near-neutral pH (∼7) to 33.6 days at alkaline pH (∼9.5) [1]. Under acidic conditions (pH 3.5-5.0), the decomposition is much faster and autocatalytic [2]. This is a critical differentiator from other reductants; for instance, sodium borohydride is violently hydrolyzed in acidic or neutral water, and thiourea dioxide requires alkaline conditions to generate its active reductant. This pH-dependent stability profile of dithionite allows for precise temporal control over its reducing power, which is invaluable in applications like groundwater remediation or biochemical oxygen-scavenging.

Solution stability Half-life Reaction kinetics

Nanomaterial Synthesis: Dithionite's Inability to Form Zero-Valent Iron vs. Sodium Borohydride

In the synthesis of iron-based nanoparticles for environmental remediation, sodium dithionite (the salt of dithionous acid) yields a product dominated by magnetite (Fe₃O₄), a mixed Fe(II)/Fe(III) oxide, whereas sodium borohydride (NaBH₄) produces nano zero-valent iron (nZVI or Fe(0)) [1]. This fundamental difference in the synthesized product leads to drastically different reductive reactivity. nZVI (from borohydride) completely reduced 1.5 mM trichloroethylene (TCE) in 2 hours, while the dithionite-synthesized magnetite particles failed to achieve complete TCE reduction even after 120 hours, with acetylene as the major product instead of ethylene/ethane [1].

Nanoparticle synthesis Zero-valent iron Contaminant remediation

Reaction Mechanism & Byproduct Profile: A Critical Differentiator in Textile Dyeing

In industrial vat dyeing, sodium dithionite is the long-standing standard, but its use generates large volumes of sodium sulfate and sulfite as byproducts, significantly increasing wastewater treatment costs [1]. While alternatives like thiourea dioxide produce a more benign waste stream (primarily urea and sodium sulfate) and are more efficient by mass (1/5 to 1/10 the dosage [2]), dithionite's performance is still the benchmark. Studies show that dithionite effectively reduces vat dyes, but its decomposition products (sulfite, sulfate, thiosulfate, and potentially toxic sulfide [1]) are an environmental burden. This established, albeit imperfect, performance profile means that new methods (electrochemical, catalytic hydrogenation) are frequently compared against dithionite's efficacy to prove their value proposition [1].

Vat dye reduction Textile processing Environmental impact

Data-Backed Application Scenarios for Dithionous Acid-Derived Dithionite Salts


1. Controlled, Long-Duration Redox Barrier for In-Situ Groundwater Remediation

The quantifiably tunable stability of the dithionite anion (half-life of 10.7 to 33.6 days, depending on pH ) makes it a superior choice for creating in-situ redox barriers. Its moderate reduction potential (−0.66 V vs. NHE [1]) and sustained reactivity over weeks allow for the controlled, long-term reduction of mobile contaminants like Cr(VI) or chlorinated solvents without the immediate, violent reactions or undesirable byproducts (e.g., hydrogen gas) associated with stronger agents like sodium borohydride [2].

2. Selective Reduction in Biochemical and Pharmaceutical Intermediate Purification

The unique +3 oxidation state of sulfur and well-defined reduction potential [1] of dithionite enable the selective reduction of specific functional groups (e.g., quinones, azo bonds, disulfides) in complex molecules without attacking more stable moieties. This is critical for the purification of pharmaceutical intermediates and in biochemical assays (e.g., oxygen scavenging, reducing protein redox centers) where over-reduction by stronger agents like borohydride or unpredictable behavior from thiourea dioxide would destroy the desired product.

3. Benchmarking Agent for Evaluating Next-Generation Textile Reducing Agents

Despite its environmental drawbacks , dithionite remains the industrial benchmark for vat and indigo dye reduction due to its established, effective performance. Its specific, moderate reduction potential and well-characterized reaction profile make it the ideal 'gold standard' against which new, eco-friendly alternatives (like thiourea dioxide, electrochemical methods, or catalytic hydrogenation) must be compared to validate their efficacy, as evidenced by studies where dithionite's performance is the target to match or exceed [1].

4. Precursor for the Synthesis of Mixed Fe(II)/Fe(III) Oxide (Magnetite) Nanoparticles

For applications where magnetite (Fe₃O₄) nanoparticles are desired—for their magnetic properties, biocompatibility, or catalytic activity—dithionite is a proven, specific reductant. A direct comparative study shows that sodium dithionite synthesizes a product dominated by Fe₃O₄, whereas the use of sodium borohydride leads to the formation of Fe(0) . This ability to selectively yield a specific iron oxide phase is a critical point of differentiation for researchers and procurement officers in materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dithionous acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.